molecular formula C46H46 B14564376 1,1'-(Tetradecane-1,14-diyl)dipyrene CAS No. 61549-35-7

1,1'-(Tetradecane-1,14-diyl)dipyrene

Cat. No.: B14564376
CAS No.: 61549-35-7
M. Wt: 598.9 g/mol
InChI Key: PAAMYGHPPZEQDW-UHFFFAOYSA-N
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Description

1,1’-(Tetradecane-1,14-diyl)dipyrene is a chemical compound characterized by the presence of two pyrene units connected by a tetradecane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1’-(Tetradecane-1,14-diyl)dipyrene typically involves the following steps:

    Starting Materials: The synthesis begins with pyrene and tetradecane.

    Reaction Conditions: The pyrene units are functionalized to introduce reactive groups, such as halides or hydroxyl groups.

    Coupling Reaction: The functionalized pyrene units are then coupled with tetradecane under specific conditions, often using catalysts like palladium or nickel to facilitate the reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,1’-(Tetradecane-1,14-diyl)dipyrene.

Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1,1’-(Tetradecane-1,14-diyl)dipyrene undergoes various chemical reactions, including:

    Oxidation: The pyrene units can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.

    Major Products: The major products depend on the specific reaction conditions but can include functionalized pyrenes, quinones, and hydrogenated pyrenes.

Scientific Research Applications

1,1’-(Tetradecane-1,14-diyl)dipyrene has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

    Biology: Employed in studying biological membranes and cellular processes where fluorescence tagging is required.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)dipyrene is primarily related to its fluorescence and electronic properties. The compound can interact with various molecular targets, including:

    Fluorescence: The pyrene units absorb light and emit fluorescence, which can be used to track and analyze molecular interactions.

    Electronic Pathways: The compound can participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

1,1’-(Tetradecane-1,14-diyl)dipyrene can be compared with other similar compounds, such as:

    1,1’-(Dodecane-1,12-diyl)dipyrene: Similar structure but with a shorter alkane chain.

    1,1’-(Hexadecane-1,16-diyl)dipyrene: Similar structure but with a longer alkane chain.

    Tetradecane-1,14-diyl bis(2-methylacrylate): Different functional groups but similar alkane chain length.

The uniqueness of 1,1’-(Tetradecane-1,14-diyl)dipyrene lies in its specific chain length and the presence of pyrene units, which confer distinct fluorescence and electronic properties.

Properties

CAS No.

61549-35-7

Molecular Formula

C46H46

Molecular Weight

598.9 g/mol

IUPAC Name

1-(14-pyren-1-yltetradecyl)pyrene

InChI

InChI=1S/C46H46/c1(3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37)2-4-6-8-10-12-16-34-22-24-40-28-26-36-18-14-20-38-30-32-42(34)46(40)44(36)38/h13-14,17-32H,1-12,15-16H2

InChI Key

PAAMYGHPPZEQDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

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